Uric acid was first isolated from kidney stones in 1776 by Swedish chemist Carl Wilhelm Scheele and later synthesized by Ivan Horbaczewski in 1882. It is classified as an organic compound within the category of purines and purine derivatives, specifically categorized under imidazopyrimidines. Uric acid is also recognized as a weak diprotic acid, with its dissociation constants and being approximately 5.4 and 10.3, respectively .
Uric acid can be synthesized through several methods:
The synthesis process typically requires controlled conditions to prevent the formation of unwanted byproducts. In laboratory settings, uric acid can also be obtained through chemical reactions involving other purine derivatives or through enzymatic pathways that mimic biological processes .
Uric acid has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The molecule exhibits lactam-lactim tautomerism, predominantly existing in its lactam form under physiological conditions.
Uric acid participates in various chemical reactions, particularly in biological systems:
The crystallization process is influenced by factors such as pH, temperature, and ionic strength of the surrounding fluid. Monosodium urate monohydrate crystallizes in a monoclinic structure characterized by hydrogen bonding between uric acid molecules and water .
Uric acid functions primarily as an end product of purine metabolism. Elevated levels can lead to precipitation in joints and tissues, resulting in gouty arthritis due to inflammation caused by monosodium urate crystals.
The mechanism involves:
Uric acid monohydrate has significant implications in both clinical diagnostics and therapeutic contexts:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3